molecular formula C18H20F3N3O2S B2784191 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1428375-78-3

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2784191
CAS RN: 1428375-78-3
M. Wt: 399.43
InChI Key: TZUOPXYHOOTZNX-UHFFFAOYSA-N
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Description

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications

Structural and Theoretical Studies

Compounds with piperidine and imidazole rings, similar to the requested molecule, have been studied for their structural properties. For instance, the synthesis and characterization of compounds involving piperidine and imidazole structures reveal insights into their thermal stability, optical properties, and crystal structure. These studies often employ spectroscopic techniques and X-ray diffraction to confirm structural configurations, showing that these compounds can adopt specific conformations stabilized by intermolecular interactions (Karthik et al., 2021). Such research is crucial for understanding the physical and chemical properties that may influence the compound's reactivity and potential applications in materials science.

Histamine Receptor Antagonists

Research on compounds containing imidazole and piperidine rings has also explored their potential as histamine H(3)-receptor antagonists. These studies aim to investigate the effects of replacing the imidazole moiety with other heterocycles, such as piperidine, on the affinity and efficacy of these compounds as receptor antagonists. This research has implications for the development of new therapeutic agents targeting histamine receptors (Meier et al., 2001).

Antiproliferative Activity

Some compounds featuring similar structural elements have been evaluated for their antiproliferative activity. These studies involve synthesizing and characterizing the compounds, followed by assessing their ability to inhibit the proliferation of cancer cells. The findings from such research can contribute to the development of novel anticancer agents (Prasad et al., 2018).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the synthesis of novel compounds with potential antimicrobial and antioxidant activities. These studies focus on creating derivatives with specific structural features, including imidazole and piperidine rings, and evaluating their effectiveness against various bacterial and fungal pathogens, as well as their capacity to scavenge free radicals. Such research is vital for discovering new compounds that could serve as lead molecules for developing antimicrobial and antioxidant therapies (Bassyouni et al., 2012).

properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c1-23-11-8-22-17(23)27-12-13-6-9-24(10-7-13)16(25)14-2-4-15(5-3-14)26-18(19,20)21/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUOPXYHOOTZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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